molecular formula C20H19FN2O3 B2895118 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one CAS No. 859126-83-3

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one

Cat. No.: B2895118
CAS No.: 859126-83-3
M. Wt: 354.381
InChI Key: CRTJBQWFYXDSBI-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a chromen-2-one moiety

Scientific Research Applications

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and bioactivity . As with any chemical compound, appropriate precautions should be taken when handling it to avoid potential health risks .

Biochemical Analysis

Biochemical Properties

The compound 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one interacts with various biomolecules. It has been found to bind to the cannabinoid receptor type 1 (CB1) more selectively than cannabinoid receptor type 2 . This interaction with CB1 receptors suggests that it may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Cellular Effects

The compound 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one has been shown to influence cell function. It exhibits efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one exerts its effects through binding interactions with biomolecules and potential changes in gene expression. It binds to CB1 more selectively than cannabinoid receptor type 2, with a Ki value of 220 nM . This binding interaction suggests that it may act as an inverse agonist of the CB1 receptor, leading to changes in gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both piperazine and chromen-2-one moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-15-1-3-16(4-2-15)23-9-7-22(8-10-23)13-14-11-20(25)26-19-6-5-17(24)12-18(14)19/h1-6,11-12,24H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTJBQWFYXDSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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